Cas no 1497399-01-5 (L-Cysteine, S-(1-methyl-1H-tetrazol-5-yl)-, methyl ester)

L-Cysteine, S-(1-methyl-1H-tetrazol-5-yl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- L-Cysteine, S-(1-methyl-1H-tetrazol-5-yl)-, methyl ester
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- Inchi: 1S/C6H11N5O2S/c1-11-6(8-9-10-11)14-3-4(7)5(12)13-2/h4H,3,7H2,1-2H3/t4-/m0/s1
- InChI Key: UKZSJTIOUAILGJ-BYPYZUCNSA-N
- SMILES: C(OC)(=O)[C@H](CSC1N(C)N=NN=1)N
L-Cysteine, S-(1-methyl-1H-tetrazol-5-yl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-239586-2.5g |
methyl 2-amino-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate |
1497399-01-5 | 95% | 2.5g |
$1650.0 | 2024-06-19 | |
Enamine | EN300-239586-10.0g |
methyl 2-amino-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate |
1497399-01-5 | 95% | 10.0g |
$3622.0 | 2024-06-19 | |
Enamine | EN300-239586-0.05g |
methyl 2-amino-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate |
1497399-01-5 | 95% | 0.05g |
$707.0 | 2024-06-19 | |
Enamine | EN300-239586-1.0g |
methyl 2-amino-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate |
1497399-01-5 | 95% | 1.0g |
$842.0 | 2024-06-19 | |
Enamine | EN300-239586-0.5g |
methyl 2-amino-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate |
1497399-01-5 | 95% | 0.5g |
$809.0 | 2024-06-19 | |
Enamine | EN300-239586-0.25g |
methyl 2-amino-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate |
1497399-01-5 | 95% | 0.25g |
$774.0 | 2024-06-19 | |
Enamine | EN300-239586-0.1g |
methyl 2-amino-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate |
1497399-01-5 | 95% | 0.1g |
$741.0 | 2024-06-19 | |
Enamine | EN300-239586-5.0g |
methyl 2-amino-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate |
1497399-01-5 | 95% | 5.0g |
$2443.0 | 2024-06-19 |
L-Cysteine, S-(1-methyl-1H-tetrazol-5-yl)-, methyl ester Related Literature
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Kai-Ping Wang,Hsisheng Teng Phys. Chem. Chem. Phys., 2009,11, 9489-9496
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
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A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
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5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
Additional information on L-Cysteine, S-(1-methyl-1H-tetrazol-5-yl)-, methyl ester
L-Cysteine, S-(1-methyl-1H-tetrazol-5-yl)-, Methyl Ester (CAS No. 1497399-01-5)
L-Cysteine, S-(1-methyl-1H-tetrazol-5-yl)-, methyl ester is a specialized organic compound with the CAS registry number 1497399-01-5. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications in drug design and delivery systems. The molecule combines the amino acid cysteine with a tetrazole moiety, which is known for its stability and reactivity in various chemical reactions.
The structure of L-Cysteine, S-(1-methyl-1H-tetrazol-5-yl)-, methyl ester consists of an L-cysteine backbone modified at the sulfur atom by a tetrazole group. The tetrazole ring is a five-membered aromatic structure containing four nitrogen atoms and one carbon atom. This substitution introduces unique electronic properties to the molecule, making it a valuable component in the synthesis of bioactive compounds. The methyl ester group further enhances the compound's solubility and stability under various conditions.
Recent studies have highlighted the potential of this compound as a precursor in the development of novel therapeutic agents. For instance, researchers have explored its role in the synthesis of bioisosteres—molecules that mimic the biological activity of existing drugs but with improved pharmacokinetic profiles. The tetrazole moiety in this compound has been shown to enhance bioavailability and reduce toxicity in preclinical models, making it a promising candidate for drug optimization.
In addition to its pharmacological applications, L-Cysteine, S-(1-methyl-1H-tetrazol-5-yl)-, methyl ester has found utility in materials science. Its ability to form stable covalent bonds with other molecules makes it an ideal building block for constructing advanced materials such as polymer networks and self-healing materials. Recent advancements in click chemistry have further expanded its use in creating complex molecular architectures with tailored properties.
The synthesis of this compound typically involves a multi-step process that includes nucleophilic substitution and coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of both academic and industrial applications. The use of microwave-assisted synthesis has also been reported to significantly accelerate the reaction process while maintaining product quality.
From an environmental standpoint, the production and handling of L-Cysteine, S-(1-methyl-1H-tetrazol-5-yl)-, methyl ester are conducted under controlled conditions to minimize any adverse impact on ecosystems. Its stability under standard storage conditions further ensures its reliability as a research tool and industrial reagent.
In conclusion, L-Cysteine, S-(1-methyl-1H-tetrazol-5-yl)-, methyl ester (CAS No. 1497399-01-5) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and favorable properties make it an invaluable asset in modern research and development efforts.
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